molecular formula C38H42N12O10S2 B10823967 Cps2

Cps2

Cat. No.: B10823967
M. Wt: 890.9 g/mol
InChI Key: BXCPYBFBMAWDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CPS2, also known as 4-[[5-Amino-1-[(3-methyl-2-thienyl)carbonyl]-1H-1,2,4-triazol-3-yl]amino]-N-[2-[[1-[2-[2-[2-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]ethoxy]ethoxy]ethyl]-1H-1,2,3-triazol-4-yl]methoxy]ethyl]benzenesulfonamide, is a potent and selective cyclin-dependent kinase 2 (CDK2) degrader. It is a proteolysis-targeting chimera (PROTAC) compound with an IC50 value of 24 nM. This compound is primarily used in the research of acute myeloid leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CPS2 involves multiple steps, including the formation of C-C bonds through cross-coupling reactions. These reactions are typically catalyzed by transition metals such as palladium or cobalt. The use of cobalt catalysts is particularly advantageous due to their high catalytic activity and low tendency to produce by-products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

CPS2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups within this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

CPS2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study PROTAC technology and its applications in targeted protein degradation.

    Biology: Employed in cell biology to investigate the role of CDK2 in cell cycle regulation and cancer progression.

    Medicine: Explored as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers.

    Industry: Utilized in the development of new drugs and chemical processes.

Mechanism of Action

CPS2 exerts its effects by selectively degrading CDK2, a key regulator of the cell cycle. The compound binds to CDK2 and recruits an E3 ubiquitin ligase, which tags CDK2 for degradation by the proteasome. This leads to the inhibition of cell proliferation and induction of cell differentiation, particularly in acute myeloid leukemia cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CPS2

This compound is unique due to its high potency and selectivity for CDK2. Unlike other PROTAC compounds, this compound specifically targets CDK2, making it a valuable tool for studying the role of CDK2 in cancer and other diseases. Its irreversible binding and degradation mechanism also set it apart from other similar compounds.

Properties

Molecular Formula

C38H42N12O10S2

Molecular Weight

890.9 g/mol

IUPAC Name

4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]-N-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethyl]benzenesulfonamide

InChI

InChI=1S/C38H42N12O10S2/c1-23-11-20-61-32(23)36(55)50-37(39)44-38(46-50)42-24-5-7-26(8-6-24)62(56,57)41-13-16-60-22-25-21-48(47-45-25)14-17-59-19-18-58-15-12-40-28-4-2-3-27-31(28)35(54)49(34(27)53)29-9-10-30(51)43-33(29)52/h2-8,11,20-21,29,40-41H,9-10,12-19,22H2,1H3,(H,43,51,52)(H3,39,42,44,46)

InChI Key

BXCPYBFBMAWDDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NCCOCC4=CN(N=N4)CCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N

Origin of Product

United States

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